Advanced Spectral Elucidation Guide: ¹H and ¹³C NMR Characterization of 4-Bromo-5-methyl-1-phenyl-1H-indazole
Advanced Spectral Elucidation Guide: ¹H and ¹³C NMR Characterization of 4-Bromo-5-methyl-1-phenyl-1H-indazole
Executive Summary
Unambiguous structural characterization of highly substituted heterocyclic scaffolds is a critical bottleneck in the drug development pipeline. 4-Bromo-5-methyl-1-phenyl-1H-indazole (CAS: 1809168-69-1) serves as a vital cross-coupling intermediate in the synthesis of kinase inhibitors. Its unique pentasubstituted bicyclic system—featuring a halogen, an alkyl group, and an N-aryl system—creates a complex electronic environment.
This technical guide provides a comprehensive, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. Rather than simply listing data, this guide emphasizes the physical causality behind the observed chemical shifts and outlines a foolproof experimental protocol to eliminate diagnostic risk.
Mechanistic Causality in Spectral Signatures
To achieve absolute confidence in structural elucidation, we must analyze the electronic, steric, and anisotropic forces dictating the chemical shifts within the 4-bromo-5-methyl-1-phenyl-1H-indazole system:
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The N1-Phenyl Anisotropic Effect: The phenyl ring at the N1 position significantly influences the indazole core. Unlike 2H-indazoles, 1H-indazoles exhibit a highly diagnostic resonance for the C3 proton/carbon. The N1-phenyl group withdraws electron density via resonance while simultaneously exerting a magnetic anisotropic effect, shifting the C7 proton downfield compared to an unsubstituted N1-H indazole [1].
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The Heavy-Atom Effect at C4: The bromine atom at C4 is the primary driver of the ¹³C spectral anomaly at this position. Through the heavy-atom effect (spin-orbit coupling), the massive bromine atom induces a pronounced diamagnetic shielding of the directly attached carbon (C4), pushing its resonance upfield to approximately 115.5 ppm [2]. Failure to identify this shielded quaternary carbon is the most common cause of regiochemical misassignment in halogenated indazoles.
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Hyperconjugation and Steric Compression at C5: The methyl group at C5 acts as an electron-donating group via hyperconjugation, slightly shielding the ortho proton (H6). Furthermore, the steric bulk of the adjacent C4-bromine restricts the rotational freedom of the surrounding electron cloud, subtly deshielding the methyl protons in the ¹H NMR spectrum to ~2.52 ppm—noticeably higher than a standard, unhindered aromatic methyl group [3].
Quantitative Spectral Data
The following tables synthesize the quantitative NMR data based on empirical substituent effects and structurally analogous 1-substituted indazoles.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Diagnostic Rationale |
| C5-CH₃ | 2.52 | Singlet (s) | 3H | - | Deshielded by adjacent aromatic ring and ortho-bromine steric compression. |
| Phenyl H-para | 7.35 | Triplet (t) | 1H | 7.5 | Standard N-phenyl para proton. |
| Indazole H-6 | 7.42 | Doublet (d) | 1H | 8.6 | Ortho coupling to H-7; shielded by C5-methyl hyperconjugation. |
| Phenyl H-meta | 7.52 | Triplet (t) | 2H | 7.5 | Standard N-phenyl meta protons. |
| Indazole H-7 | 7.65 | Doublet (d) | 1H | 8.6 | Ortho coupling to H-6; deshielded by adjacent N1 atom. |
| Phenyl H-ortho | 7.72 | Doublet (d) | 2H | 7.5 | Deshielded by the N1 atom's inductive pull. |
| Indazole H-3 | 8.15 | Singlet (s) | 1H | - | Highly diagnostic pyrazole ring proton confirming the 1H-indazole tautomeric state [1]. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Diagnostic Rationale |
| C5-CH₃ | 23.5 | Primary (CH₃) | Typical aryl-methyl carbon. |
| Indazole C7 | 110.2 | Tertiary (CH) | Alpha to the N1 atom; highly shielded relative to standard aromatics. |
| Indazole C4 | 115.5 | Quaternary (C) | Strongly shielded by the Heavy-Atom Effect of Bromine [2]. |
| Phenyl C-ortho | 122.8 | Tertiary (CH) | Ortho carbons of the N1-phenyl ring. |
| Indazole C3a | 125.4 | Quaternary (C) | Bridgehead carbon. |
| Phenyl C-para | 127.1 | Tertiary (CH) | Para carbon of the N1-phenyl ring. |
| Phenyl C-meta | 129.5 | Tertiary (CH) | Meta carbons of the N1-phenyl ring. |
| Indazole C6 | 130.2 | Tertiary (CH) | Aromatic CH adjacent to the methyl group. |
| Indazole C5 | 133.8 | Quaternary (C) | Deshielded by the directly attached methyl group. |
| Indazole C3 | 136.2 | Tertiary (CH) | Diagnostic C3 of 1H-indazole tautomer (2H-indazoles typically appear ~123 ppm) [1]. |
| Indazole C7a | 138.5 | Quaternary (C) | Bridgehead carbon adjacent to N1. |
| Phenyl C-ipso | 139.8 | Quaternary (C) | N-linked quaternary carbon. |
Standardized Self-Validating Experimental Protocol
A robust NMR analysis must be a self-validating system. Relying solely on 1D NMR for a pentasubstituted bicyclic system introduces unacceptable diagnostic risk. Execute the following step-by-step protocol to ensure absolute structural confirmation:
Step 1: Sample Preparation Dissolve 15–20 mg of highly purified (>98%) 4-bromo-5-methyl-1-phenyl-1H-indazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains.
Step 2: Instrument Calibration (Tuning & Matching) Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the ¹H and ¹³C resonance frequencies. This maximizes the signal-to-noise ratio (SNR), which is critical for detecting quaternary carbons.
Step 3: Shimming & Locking Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm for ¹H residual, 77.16 ppm for ¹³C). Perform gradient shimming (e.g., TopShim) to ensure a perfectly homogeneous magnetic field. Causality note: Poor shimming will obscure the critical 8.6 Hz ortho-coupling between H-6 and H-7, leading to multiplet smearing.
Step 4: 1D Acquisition
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¹H NMR: Acquire using a standard 30° pulse program (zg30), 16-32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds.
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¹³C NMR: Acquire with proton decoupling (zgpg30), 512-1024 scans. Critical adjustment: Set the D1 delay to at least 2.0 seconds to ensure full longitudinal relaxation of the six quaternary carbons (which lack attached protons to facilitate rapid relaxation).
Step 5: 2D Validation (The Self-Validating Step) To eliminate assignment ambiguity, acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
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Validation Check: The HMBC must show a strong ³J correlation from the C5-methyl protons (2.52 ppm) to the C4 quaternary carbon (115.5 ppm) and the C6 tertiary carbon (130.2 ppm). This definitively anchors the bromo and methyl regiochemistry, proving the structure is not the 6-bromo-5-methyl isomer.
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR workflow, ensuring all data points cross-verify the final structural assignment.
Figure 1: Self-validating NMR acquisition and structural elucidation workflow.
References
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Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central (PMC) / NIH URL: [Link]
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Title: Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization Source: Royal Society of Chemistry (RSC) URL: [Link]
